molecular formula C19H27ClN2O3 B7070871 N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B7070871
M. Wt: 366.9 g/mol
InChI Key: WUSAWOBMCHYHCL-UHFFFAOYSA-N
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Description

N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-2-3-9-25-17-5-4-15(11-16(17)20)12-21-18(23)22-8-6-19(13-22)7-10-24-14-19/h4-5,11H,2-3,6-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAWOBMCHYHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CNC(=O)N2CCC3(C2)CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the butoxy and chlorophenyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate butoxy and chlorophenyl precursors react with the spirocyclic core under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique spirocyclic structure makes it a candidate for use in the design of novel materials with specific mechanical or electronic properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide shares structural similarities with other spirocyclic compounds, such as spiro[4.5]decane derivatives and spiro[4.4]nonane analogs.
  • **Other related compounds include those with different substituents on the spirocyclic core, such as N-[(4-methoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide.

Uniqueness

The uniqueness of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

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